molecular formula C11H18N6 B14010024 N~1~,N~1~-Diethyl-N~2~-(3H-purin-6-yl)ethane-1,2-diamine CAS No. 5444-54-2

N~1~,N~1~-Diethyl-N~2~-(3H-purin-6-yl)ethane-1,2-diamine

Cat. No.: B14010024
CAS No.: 5444-54-2
M. Wt: 234.30 g/mol
InChI Key: SHOCYFNKDPNXOO-UHFFFAOYSA-N
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Description

N,N-DIETHYL-N-(5H-PURIN-6-YL)ETHANE-1,2-DIAMINE is a chemical compound with the molecular formula C11H18N6 It is known for its unique structure, which includes a purine ring, a common motif in many biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-DIETHYL-N-(5H-PURIN-6-YL)ETHANE-1,2-DIAMINE typically involves the reaction of a purine derivative with diethylamine. One common method involves the alkylation of 6-chloropurine with N,N-diethylethylenediamine under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

N,N-DIETHYL-N-(5H-PURIN-6-YL)ETHANE-1,2-DIAMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can introduce various functional groups onto the purine ring .

Scientific Research Applications

N,N-DIETHYL-N-(5H-PURIN-6-YL)ETHANE-1,2-DIAMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-DIETHYL-N-(5H-PURIN-6-YL)ETHANE-1,2-DIAMINE involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis. The purine ring structure allows it to mimic natural substrates or cofactors, leading to competitive inhibition .

Comparison with Similar Compounds

Similar Compounds

  • N,N-DIETHYL-N-(5H-PURIN-6-YL)ETHANE-1,2-DIAMINE
  • N,N-DIETHYL-N-(5H-PURIN-6-YL)ETHANE-1,2-DIAMINE
  • N,N-DIETHYL-N-(5H-PURIN-6-YL)ETHANE-1,2-DIAMINE

Uniqueness

N,N-DIETHYL-N-(5H-PURIN-6-YL)ETHANE-1,2-DIAMINE is unique due to its specific substitution pattern on the purine ring, which imparts distinct chemical and biological properties.

Properties

CAS No.

5444-54-2

Molecular Formula

C11H18N6

Molecular Weight

234.30 g/mol

IUPAC Name

N',N'-diethyl-N-(7H-purin-6-yl)ethane-1,2-diamine

InChI

InChI=1S/C11H18N6/c1-3-17(4-2)6-5-12-10-9-11(14-7-13-9)16-8-15-10/h7-8H,3-6H2,1-2H3,(H2,12,13,14,15,16)

InChI Key

SHOCYFNKDPNXOO-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCNC1=NC=NC2=C1NC=N2

Origin of Product

United States

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